4-Methoxy-4-propoxycyclohexa-2,5-dien-1-one
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Overview
Description
4-Methoxy-4-propoxycyclohexa-2,5-dien-1-one is a chemical compound with the molecular formula C10H14O3 It is known for its unique structure, which includes both methoxy and propoxy functional groups attached to a cyclohexadienone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-4-propoxycyclohexa-2,5-dien-1-one typically involves the reaction of 4-methoxyphenol with propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps are optimized to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-4-propoxycyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into cyclohexadienols or other reduced forms.
Substitution: The methoxy and propoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce cyclohexadienols. Substitution reactions result in various derivatives with different functional groups.
Scientific Research Applications
4-Methoxy-4-propoxycyclohexa-2,5-dien-1-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and as a pharmacological agent.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 4-Methoxy-4-propoxycyclohexa-2,5-dien-1-one involves its interaction with molecular targets and pathways within cells. The compound can act as an inhibitor or activator of specific enzymes, affecting various biochemical processes. Its unique structure allows it to bind to specific sites on proteins or other biomolecules, modulating their activity and function.
Comparison with Similar Compounds
Similar Compounds
2,6-Di(tert-butyl)-4-hydroxy-4-methyl-2,5-cyclohexadien-1-one: This compound has similar structural features but different functional groups, leading to distinct chemical properties and reactivity.
4-Propoxy-4-methoxy-2,5-cyclohexadien-1-one: Another closely related compound with similar functional groups but varying in the position of substitution.
Uniqueness
4-Methoxy-4-propoxycyclohexa-2,5-dien-1-one is unique due to its specific combination of methoxy and propoxy groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry, where its reactivity and interactions can be leveraged for desired outcomes.
Properties
CAS No. |
73010-53-4 |
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Molecular Formula |
C10H14O3 |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
4-methoxy-4-propoxycyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C10H14O3/c1-3-8-13-10(12-2)6-4-9(11)5-7-10/h4-7H,3,8H2,1-2H3 |
InChI Key |
XOKNRJGPFGSOMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1(C=CC(=O)C=C1)OC |
Origin of Product |
United States |
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